Pancratistatin

Description

This compound has been reported in Brachystola magna, Hymenocallis littoralis, and other organisms with data available.

This compound is a isoquinoline alkaloid from amaryllis with antineoplastic activity.

an isocarbostyril from Amaryllidaceae

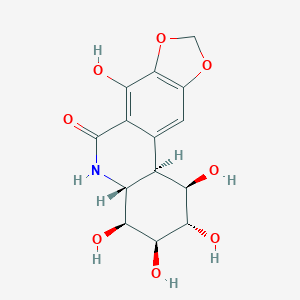

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREZDOWOLGNDPW-ALTGWBOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315881 | |

| Record name | (+)-Pancratistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), Acetate buffer (pH4) < 1 (mg/mL), Carbonate buffer (pH9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH ~ 5-7 (mg/mL), MeOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL), 10% EtOH < 1 (mg/mL), CHCl3 < 1 (mg/mL), DMF 10-15 (mg/mL) | |

| Record name | PANCRATISTATIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349156%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

96203-70-2 | |

| Record name | (+)-Pancratistatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96203-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pancratistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096203702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pancratistatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Pancratistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pancratistatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUM4B7K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pancratistatin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action from Hymenocallis littoralis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancratistatin (PST) is a naturally occurring polyhydroxylated alkaloid first isolated from the Hawaiian spider lily, Hymenocallis littoralis (also known as Pancratium littorale)[1][2][3][4]. This phenanthridone isocarbostyril compound has garnered significant scientific interest due to its potent antineoplastic and antiviral properties[1]. A remarkable characteristic of this compound is its ability to selectively induce apoptosis in a wide range of cancer cell lines while exhibiting minimal toxicity to normal, non-cancerous cells. This selectivity suggests a novel mechanism of action, potentially targeting unique features of cancer cell mitochondria. This guide provides an in-depth overview of the discovery of this compound, its isolation from Hymenocallis littoralis, and the key experimental findings elucidating its pro-apoptotic mechanism of action.

Discovery and Natural Abundance

This compound was first isolated and characterized in 1984 as part of a research initiative to identify antineoplastic agents from natural sources. It is primarily found in the bulbs of plants from the Amaryllidaceae family, with Hymenocallis littoralis being a principal source. The natural yield of this compound is relatively low and can vary significantly based on the source and growing conditions, which presents a challenge for its development as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the quantitative data related to the yield of this compound from its natural source and its efficacy against various cancer cell lines.

Table 1: Natural Yield of this compound from Hymenocallis littoralis

| Source/Condition | Plant Part | Yield (mg/kg fresh weight) | Reference |

| Wild-type (Hawaii) | Bulbs | 100 - 150 | |

| Commercially Cultivated (Arizona, peak) | Bulbs | ~22 | |

| Commercially Cultivated (Arizona, dormant) | Bulbs | ~4 | |

| Field-grown | Bulbs | 2 - 5 | |

| Tissue Culture-derived (Field-grown) | Bulbs | ~22 | |

| Tissue Culture-derived (Field-grown) | Roots | Lesser degree than bulbs | |

| Tissue Culture-derived (Field-grown) | Leaves, Seeds | Not produced |

Table 2: In Vitro Efficacy of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 Concentration | Exposure Time | Reference |

| Various Cancer Cell Lines | Multiple | Sub-micromolar | Not Specified | |

| Jurkat | T-cell Leukemia | ~1 µM (induces >80% apoptosis) | 24 hours | |

| HT-29 | Colorectal Carcinoma | Not Specified | Not Specified | |

| HCT116 | Colorectal Carcinoma | Not Specified | Not Specified | |

| DU145 | Metastatic Prostate Cancer | Dose-dependent | 24-72 hours | |

| LNCaP | Metastatic Prostate Cancer | Dose-dependent | 24-72 hours | |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | |

| Hs-578-T | Breast Cancer | Not Specified | Not Specified |

Experimental Protocols

Extraction and Isolation of this compound from Hymenocallis littoralis Bulbs

This protocol describes a general method for the extraction and isolation of alkaloids, including this compound, from the bulbs of H. littoralis.

-

Preparation of Plant Material: Fresh, wet bulbs (1 kg) of Hymenocallis littoralis are minced or finely chopped.

-

Initial Extraction: The minced material is soaked overnight in a 3L methanol (B129727)/dichloromethane (1:1, v/v) mixture. The extraction is facilitated using ultrasonic extraction.

-

Filtration and Concentration: The extract is filtered. The resulting filtrate is concentrated under vacuum to remove the solvents.

-

Solvent Partitioning: The concentrated extract is subjected to solvent-solvent partitioning. An n-butanol extraction is performed to separate the alkaloid-rich fraction.

-

Purification: The n-butanol concentrate is dissolved in methanol and acetone. Further purification is achieved through chromatographic techniques, such as column chromatography and preparative thin-layer chromatography, to isolate pure this compound.

Hoechst Staining for Apoptosis Detection

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Cell Culture and Treatment: Cancer cells (e.g., Jurkat) are cultured to approximately 70% confluence in appropriate media.

-

Drug Incubation: Cells are treated with this compound (e.g., 1 µM) or a vehicle control (e.g., 0.001% DMSO) for a specified period (e.g., 24 or 48 hours).

-

Staining: After incubation, the cell-permeable Hoechst 33342 dye is added directly to the cell culture medium and incubated for 5-10 minutes.

-

Visualization: Cells are observed under a fluorescence microscope. Apoptotic nuclei appear condensed and brightly stained, whereas healthy nuclei are larger with diffuse, pale staining.

-

Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic nuclei relative to the total number of cells in several fields of view.

Annexin V Assay for Phosphatidylserine (B164497) Externalization

This flow cytometry-based assay detects an early hallmark of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

-

Cell Treatment: Cells are treated with this compound (e.g., 1 µM for 24 hours) as described previously.

-

Cell Harvesting and Washing: Cells are harvested and washed twice with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer (10 mM HEPES/NaOH pH 7.5, 140 mM NaCl, 2.5 mM CaCl2). Annexin V conjugated to a fluorochrome (e.g., Alexa Fluor 488 or FITC) is added at a 1:50 dilution and incubated for 15 minutes at room temperature in the dark.

-

Analysis: Samples are analyzed on a flow cytometer. An increase in fluorescence intensity indicates the binding of Annexin V to externalized PS on the surface of apoptotic cells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

-

Cell Lysis: Following treatment with this compound, cells are harvested and lysed to release cellular proteins.

-

Substrate Incubation: The cell lysate is incubated with a specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.

-

Detection: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase-3 activity in the sample. This compound treatment leads to a significant activation of caspase-3 in cancer cells.

Mechanism of Action and Signaling Pathways

This compound selectively induces apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway. It is hypothesized to target cancer cell mitochondria directly, exploiting the differences between the mitochondria of cancerous and non-cancerous cells. The key events in this pathway are initiated without causing DNA damage, a common mechanism for many conventional chemotherapeutics.

The proposed sequence of events is as follows:

-

Mitochondrial Targeting: this compound interacts with the mitochondria of cancer cells.

-

ROS Generation: It induces the production of Reactive Oxygen Species (ROS) within the cancer cells.

-

Mitochondrial Membrane Permeabilization (MMP): This leads to the disruption of the mitochondrial membrane potential (ΔΨm) and permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: Pro-apoptotic factors, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates the initiator caspase, caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of programmed cell death.

General Experimental Workflow

The process of investigating this compound, from its natural source to the confirmation of its biological activity, follows a structured workflow. This involves extraction from the plant, purification of the compound, and a series of in vitro assays to determine its mechanism of action.

Conclusion

This compound, a natural alkaloid from Hymenocallis littoralis, stands out as a promising anti-cancer agent due to its potent and selective induction of apoptosis in cancer cells. Its unique mechanism, which involves the direct targeting of cancer cell mitochondria without inflicting genotoxic damage, distinguishes it from many conventional chemotherapies and suggests a potentially wider therapeutic window. While challenges related to its low natural yield and complex chemical synthesis remain, ongoing research into its precise molecular target and the development of synthetic analogs continues to advance its potential for clinical application in oncology. The compelling preclinical data underscore the importance of this compound as a lead compound for the development of novel, targeted anti-cancer therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancratistatin, a potent antineoplastic agent, and its structurally related alkaloids have garnered significant interest in the scientific community for their selective cytotoxicity towards cancer cells. These compounds are naturally occurring phenanthridone alkaloids found within various species of the Amaryllidaceae plant family. This technical guide provides a comprehensive overview of the natural sources of this compound and its congeners, detailing their extraction, isolation, and quantification. Furthermore, it delves into the biosynthetic pathways of these alkaloids and the molecular mechanisms underlying their therapeutic effects, particularly the induction of apoptosis.

Natural Sources and Quantitative Yields

This compound and its related alkaloids are primarily isolated from plants belonging to the Amaryllidaceae family. The concentration of these compounds can vary significantly depending on the species, geographical location, and cultivation conditions. The bulbs of these plants are generally the most abundant source.[1][2][3][4][5]

| Plant Species | Alkaloid | Plant Part | Yield | Geographic Origin/Cultivation | Reference(s) |

| Hymenocallis littoralis (Hawaiian spider lily) | This compound | Bulbs | 100-150 mg/kg (fresh weight) | Hawaii (wild) | [3] |

| Hymenocallis littoralis | This compound | Bulbs | up to 22 mg/kg (fresh weight) | Arizona (cultivated, peak in October) | [3][6] |

| Hymenocallis littoralis | This compound | Bulbs | 4 mg/kg (fresh weight) | Arizona (cultivated, May) | [3] |

| Hymenocallis littoralis | This compound | Bulbs | 9–24 mg/kg (fresh weight) | Arizona (cultivated) | [5] |

| Hymenocallis littoralis | This compound | Bulbs | 0.028% | Hawaii | [7] |

| Haemanthus kalbreyeri | 7-Deoxythis compound | India | [7] | ||

| Hymenocallis pedalis | This compound | Seychelles | [7] | ||

| Hymenocallis speciosa | This compound | Singapore | [7] | ||

| Hymenocallis sonoranensis | This compound | Mexico | [7] | ||

| Brachystola magna (Texas grasshopper) | This compound | Frozen extracts | 0.041% | [7] |

Experimental Protocols

Extraction and Isolation of this compound and Related Alkaloids

This protocol is a generalized procedure based on methods described for the extraction of Amaryllidaceae alkaloids.[8][9]

Materials:

-

Dried and powdered plant material (e.g., bulbs of Hymenocallis littoralis)

-

Sulfuric acid (2%)

-

Ammonium (B1175870) hydroxide

-

n-Butanol

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), methanol)

-

Rotary evaporator

-

pH meter

-

Separatory funnel

-

Chromatography columns

Procedure:

-

Maceration: Soak the dried and powdered plant material in a 1:1 (v/v) mixture of methanol and dichloromethane overnight.

-

Extraction: Perform ultrasonic extraction of the macerate. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction:

-

Acidify the concentrated extract to approximately pH 2 with 2% sulfuric acid.

-

Wash the acidic solution with a nonpolar organic solvent like hexane to remove neutral lipids and pigments.

-

Basify the aqueous phase to approximately pH 9-10 with ammonium hydroxide.

-

Extract the aqueous phase multiple times with n-butanol. The alkaloids will partition into the organic phase.

-

-

Purification by Column Chromatography:

-

Concentrate the n-butanol extract to dryness.

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Pack a silica gel column with a nonpolar solvent (e.g., hexane).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the desired alkaloids and concentrate them to yield the purified compounds.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in plant extracts.[10]

Materials:

-

Purified this compound standard

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Acetic acid

-

C18 HPLC column (e.g., Hypersil BDS, 15 cm)

-

HPLC system with a UV detector

-

Solid-phase extraction (SPE) cartridges (C18)

Procedure:

-

Sample Preparation:

-

Extract the plant material as described above.

-

For plasma samples, perform solid-phase extraction using C18 cartridges to clean up the sample and concentrate the analyte.

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with 13% acetonitrile in an aqueous solution of 1% (w/v) acetic acid.

-

Flow Rate: 1.0 mL/min (example, may need optimization).

-

Column: C18 reverse-phase column.

-

Detection: UV detection at an appropriate wavelength for this compound (e.g., 227 nm).

-

Injection Volume: 20 µL (example, may need optimization).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared plant extract or sample.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Apoptosis Assays

This protocol is a standard method to detect and quantify apoptosis.[11][12][13][14][15]

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat them with the desired concentration of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This protocol is used to detect the activation of caspase-3, a key executioner caspase in apoptosis.[16][17][18][19]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein. Determine protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate. Detect the signal using an imaging system. The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis.

Signaling Pathways and Logical Relationships

Biosynthesis of Amaryllidaceae Alkaloids

The biosynthesis of Amaryllidaceae alkaloids begins with the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) to form the common precursor, norbelladine (B1215549).[2][20][21] This initial step is catalyzed by norbelladine synthase (NBS). The norbelladine core then undergoes a series of modifications, including methylation and oxidative coupling, to generate the diverse skeletons of this alkaloid family. 4'-O-methylnorbelladine is a key intermediate that can undergo different types of phenol-phenol coupling to yield precursors for crinine, lycorine, and galanthamine-type alkaloids.[20] The haemanthamine (B1211331) skeleton, from which this compound is derived, is formed through a para-para' coupling.[20]

Caption: Biosynthesis of Amaryllidaceae alkaloids.

Experimental Workflow for Isolation and Bioactivity Screening

The general workflow for investigating the therapeutic potential of this compound and related alkaloids involves a multi-step process from plant material to the evaluation of biological activity.

Caption: General experimental workflow.

This compound-Induced Apoptotic Signaling Pathway

This compound selectively induces apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway.[1][22][23] It is believed to interact with the mitochondrial membrane, leading to a cascade of events that culminate in cell death.[23][24][25] While the precise initial molecular target on the mitochondria is still under investigation, studies suggest an interaction with components of the mitochondrial membrane, such as cardiolipin, which disrupts membrane potential.[23][24][25] This leads to the release of pro-apoptotic factors and the activation of caspases. Some studies also suggest an interaction with Bcl-2 family proteins and the voltage-dependent anion channel (VDAC).[26][27][28][29]

References

- 1. This compound: a natural anti-cancer compound that targets mitochondria specifically in cancer cells to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]

- 4. transbiomedicine.com [transbiomedicine.com]

- 5. Bioactive phenolics from the bulbs of Hymenocallis littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. column-chromatography.com [column-chromatography.com]

- 7. TOTAL SYNTHESES OF this compound. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

- 9. scispace.com [scispace.com]

- 10. Development and validation of a high-performance liquid chromatographic assay using solid-phase extraction for the novel antitumor agent this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. youtube.com [youtube.com]

- 17. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. researchgate.net [researchgate.net]

- 20. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. This compound induces apoptosis and autophagy in metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Probing the Link between this compound and Mitochondrial Apoptosis through Changes in the Membrane Dynamics on the Nanoscale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tsapps.nist.gov [tsapps.nist.gov]

- 25. researchgate.net [researchgate.net]

- 26. Voltage-dependent Anion Channel 1-based Peptides Interact with Bcl-2 to Prevent Antiapoptotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mediation of the Antiapoptotic Activity of Bcl-xL Protein upon Interaction with VDAC1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 28. VDAC2 and the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pancratistatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancratistatin, a natural phenanthridone alkaloid isolated from plants of the Amaryllidaceae family, has garnered significant attention within the scientific community for its potent and selective anticancer and antiviral properties.[1][2] Its complex molecular architecture, characterized by a stereochemically dense aminocyclitol ring fused to a phenanthridone core, presents a formidable challenge for synthetic chemists and a fascinating subject for structure-activity relationship studies. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of this compound. Detailed summaries of its spectroscopic data, along with insights into its mechanism of action and established experimental protocols for its isolation and synthesis, are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound possesses a rigid tetracyclic ring system. The core of this structure is a phenanthridone skeleton, which is fused to a highly oxygenated and stereochemically complex aminocyclitol C-ring.[3]

The IUPAC name for (+)-pancratistatin is (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1][4]dioxolo[4,5-j]phenanthridin-6-one. The molecule contains six contiguous stereogenic centers on the C-ring, leading to a high degree of stereochemical complexity. The absolute configuration of these stereocenters is crucial for its biological activity.

The determination of this compound's intricate three-dimensional structure and absolute stereochemistry was definitively established through X-ray crystallographic analysis of its monomethyl ether derivative. Subsequent X-ray analysis of the natural product itself further confirmed these findings. The trans-fusion of the B and C rings is a critical structural feature for its potent anticancer effects. Any alteration in the stereochemistry at the C10a-C10b ring junction leads to a significant reduction or complete loss of biological activity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and further development.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various sources and are summarized in the table below. Its low aqueous solubility presents a significant challenge for formulation and clinical development.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₈ | |

| Molecular Weight | 325.27 g/mol | |

| IUPAC Name | (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-dioxolo[4,5-j]phenanthridin-6-one | |

| CAS Number | 96203-70-2 | |

| Appearance | White solid | |

| Solubility | H₂O: < 1 mg/mL; 0.1 N NaOH: ~5-7 mg/mL | |

| Optical Rotation [α]²⁵_D_ | +44° ± 2° (c = 1, H₂O) |

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and quality control of this compound. A summary of the key spectroscopic data is provided below.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum of this compound displays characteristic signals for the aromatic, olefinic, and methine protons of the phenanthridone and aminocyclitol rings. Due to the complexity of the spin systems, detailed 2D NMR experiments are typically required for complete assignment. |

| ¹³C NMR | The carbon NMR spectrum shows 14 distinct signals corresponding to the carbon atoms of the this compound skeleton. The chemical shifts of the carbons in the highly substituted C-ring are particularly informative for structural confirmation. |

| IR (Infrared) | The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl (-OH), amine (N-H), lactam carbonyl (C=O), and aromatic (C=C) functional groups. Key absorptions are typically observed around 3400-3200 cm⁻¹ (O-H and N-H stretching), 1680 cm⁻¹ (C=O stretching), and 1600-1450 cm⁻¹ (aromatic C=C stretching). |

| MS (Mass Spectrometry) | Electron impact mass spectrometry of this compound typically shows a molecular ion peak [M]⁺ at m/z 325. The fragmentation pattern provides valuable information about the different structural motifs within the molecule. |

Biological Activity

This compound has demonstrated a remarkable spectrum of biological activities, most notably its potent and selective anticancer and promising antiviral effects.

Anticancer Activity

This compound exhibits significant cytotoxicity against a broad range of cancer cell lines, while showing minimal toxicity to normal, non-cancerous cells. Its selective induction of apoptosis in cancer cells makes it a highly promising candidate for cancer therapy.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| DU145 | Prostate Cancer | ~0.1 | |

| LNCaP | Prostate Cancer | ~0.1 | |

| HT-29 | Colorectal Carcinoma | Not specified | |

| HCT116 | Colorectal Carcinoma | Not specified | |

| HCT-15 | Colorectal Cancer | 15-25 | |

| Jurkat | Human Lymphoma | Not specified | |

| A549 | Lung Cancer | 0.0087 (for a derivative) |

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity against several RNA viruses. It has been reported to be effective against Japanese encephalitis virus, and has also demonstrated inhibitory effects against hepatitis B virus (HBV) and yellow fever virus. However, detailed quantitative data on its antiviral efficacy is still emerging.

| Virus | Family | Activity | Reference |

| Japanese Encephalitis Virus | Flaviviridae | Significant chemotherapeutic efficacy in a mouse model | |

| Hepatitis B Virus (HBV) | Hepadnaviridae | Inhibitory activity | |

| Yellow Fever Virus | Flaviviridae | Inhibitory activity | |

| Dengue Virus (DENV) | Flaviviridae | All Amaryllidaceae alkaloids tested showed ability to impede DENV replication |

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its anticancer effects is through the selective induction of apoptosis in cancer cells. This programmed cell death is initiated via the intrinsic, or mitochondrial, pathway.

The key steps in the this compound-induced apoptotic pathway are as follows:

-

Mitochondrial Targeting: this compound selectively targets the mitochondria of cancer cells.

-

Disruption of Mitochondrial Membrane Potential: It causes a collapse of the mitochondrial membrane potential.

-

Release of Pro-apoptotic Factors: This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.

-

Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

-

Execution of Apoptosis: Caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Experimental Protocols

Isolation from Natural Sources

This compound is naturally found in the bulbs of plants from the Amaryllidaceae family, such as Hymenocallis littoralis (Hawaiian spider lily). The yield of this compound can vary depending on the geographical location and cultivation conditions.

General Isolation Procedure:

-

Extraction: The fresh or dried bulbs of Hymenocallis littoralis are ground and extracted with a mixture of polar and non-polar solvents, such as methanol/dichloromethane (B109758).

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between dichloromethane and water, to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound is further purified using a series of chromatographic techniques. This typically involves column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Total Synthesis

The low natural abundance of this compound has spurred significant efforts in its total synthesis. Numerous synthetic strategies have been developed, with the first racemic total synthesis accomplished by Danishefsky and Lee in 1989.

Overview of the Danishefsky Total Synthesis (Racemic):

The Danishefsky synthesis is a landmark achievement in the field of natural product synthesis and showcases a creative and effective strategy for the construction of the complex this compound scaffold.

-

Ring C Construction: The synthesis commences with the construction of the C-ring via a Diels-Alder reaction.

-

Introduction of Nitrogen: A key step involves the introduction of the nitrogen atom at the C4a position with the correct stereochemistry using an Overman rearrangement.

-

Functional Group Manipulations: A series of functional group interconversions and protections are then carried out to install the remaining hydroxyl groups on the C-ring with the desired stereochemistry.

-

Lactam Ring Formation: The final key step is the closure of the B-ring to form the characteristic lactam of the phenanthridone core.

Conclusion

This compound stands as a testament to the vast chemical diversity and therapeutic potential of natural products. Its intricate chemical structure and potent, selective biological activities have made it a subject of intense research. This technical guide has provided a detailed overview of its chemical and stereochemical features, physicochemical and spectroscopic properties, and its mechanism of action. The summarized experimental protocols for its isolation and synthesis offer a valuable starting point for researchers aiming to work with this remarkable molecule. Further research into this compound and its analogues holds the promise of developing novel and more effective therapies for cancer and viral diseases.

References

Pancratistatin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancratistatin (PST), a natural isoquinoline (B145761) alkaloid extracted from plants of the Amaryllidaceae family, has garnered significant attention for its potent and selective anticancer properties.[1] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cells while largely sparing their non-cancerous counterparts.[2][3][4] The core of its action lies in the targeted disruption of mitochondrial function, initiating a cascade of events that culminate in programmed cell death (apoptosis).[5] This document details the signaling pathways involved, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the critical mechanisms.

Core Mechanism: Selective Targeting of Cancer Cell Mitochondria

A primary and defining characteristic of this compound's anticancer activity is its ability to selectively target the mitochondria of cancer cells. This selectivity is thought to be linked to the distinct metabolic and physiological differences between cancerous and normal mitochondria. This compound's interaction with the inner mitochondrial membrane, potentially with a preference for cardiolipin, leads to a cascade of pro-apoptotic events.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

This compound treatment leads to a significant decrease in the mitochondrial membrane potential in various cancer cell lines, including colorectal, prostate, and leukemia cells. This disruption is a critical early event in the apoptotic process, indicating a loss of mitochondrial integrity. The collapse of ΔΨm is a key initiator for the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Generation of Reactive Oxygen Species (ROS)

Following the disruption of the mitochondrial membrane, there is a marked increase in the production of reactive oxygen species (ROS) within the cancer cells. This surge in ROS creates a state of oxidative stress that overwhelms the cellular antioxidant capacity, leading to damage of cellular components and further promoting apoptosis.

Induction of the Intrinsic Apoptotic Pathway

This compound is a potent inducer of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the following key events:

-

Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane permits the release of key pro-apoptotic proteins, such as cytochrome c, into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c, in conjunction with Apaf-1, activates caspase-9, an initiator caspase in the intrinsic pathway. Active caspase-9 then proceeds to cleave and activate executioner caspases, most notably caspase-3. The activation of caspase-3 is a central event, as it is responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

-

Phosphatidylserine (B164497) Externalization: A hallmark of early apoptosis is the "flipping" of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This compound treatment has been shown to cause this event, which serves as a signal for phagocytic cells to clear the apoptotic cell.

Interestingly, the apoptotic cell death induced by this compound appears to be independent of Bax and p53 status in some cancer cell lines.

Additional Anticancer Mechanisms

Beyond its primary role in inducing apoptosis, this compound has been shown to affect other critical cellular processes in cancer cells.

Induction of Autophagy

In certain cancer cell types, such as metastatic prostate cancer cells, this compound treatment has been observed to induce autophagy. Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While often a survival mechanism, under certain conditions, it can contribute to cell death.

G2/M Cell Cycle Arrest

This compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This is achieved by inhibiting the phosphorylation of key cell cycle regulators cdc2/cyclin-dependent kinase 1 (CDK1) and Cdc25c, and reducing the expression of cyclin B1.

Inhibition of Protein and DNA Synthesis

Based on its structural similarity to narciclasine, it has been suggested that this compound may also exert its antitumor effects by disrupting protein biosynthesis. Some studies have also pointed towards an inhibition of DNA synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HCT-15 | Colorectal Carcinoma | 15 µM | |

| HCT116 | Colorectal Carcinoma | 0.1 µM | |

| HT-29 | Colorectal Carcinoma | 0.1 µM | |

| DU145 | Prostate Cancer (Androgen-Refractory) | ~100 nM | |

| LNCaP | Prostate Cancer (Androgen-Responsive) | ~100 nM | |

| Jurkat | Leukemia | Not specified, but potent | |

| MDA-MB-231 | Breast Cancer | 0.058 µM | |

| HeLa | Cervical Cancer | 0.058 µM | |

| CCD-18Co | Normal Colon Fibroblast | >100 µM | |

| NHF | Normal Human Fibroblast | EC50 > 1 µM |

Table 2: Summary of Key Molecular Effects of this compound

| Molecular Effect | Cell Line(s) | Method of Measurement | Quantitative Change | Reference |

| Apoptosis Induction | HCT-15 | Annexin-V/PI Staining | 24.2% apoptotic cells at 30 µM | |

| Jurkat | Hoechst Staining | >40% apoptosis with 10 µM AMD5 (analog) | ||

| Caspase-9 Activation | LNCaP | Caspase Activity Assay | 4-fold increase over control | |

| DU145 | Caspase Activity Assay | ~5-fold increase over control | ||

| Caspase-3 Activation | LNCaP | Caspase Activity Assay | 5-fold increase over control | |

| ROS Production | DU145 | H2DCFDA Assay | ~10-fold increase over control | |

| LNCaP | H2DCFDA Assay | ~5-fold increase over control | ||

| Protein Expression | HCT-15 | Western Blot | Increased Bax, Decreased Bcl-2 |

Detailed Experimental Protocols

Apoptosis Detection by Hoechst Staining

-

Cell Culture and Treatment: Seed Jurkat cells in a suitable culture plate and incubate with varying concentrations of this compound (e.g., up to 10 µM) or its analogs for a specified duration (e.g., 48-72 hours).

-

Staining: Add Hoechst 33342 dye to the cell culture medium at a final concentration of 1 µg/mL and incubate for 10-15 minutes at 37°C.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained, while normal nuclei will be larger and faintly stained.

-

Quantification: Count the number of apoptotic nuclei and express it as a percentage of the total number of cells in multiple fields of view.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Culture and Treatment: Culture cancer cells (e.g., DU145, LNCaP) and treat with this compound (e.g., 1 µM) for a designated time (e.g., 72 hours).

-

Staining: Incubate the cells with a fluorescent dye sensitive to ΔΨm, such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.

-

Analysis: Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in fluorescence intensity indicates a collapse of the mitochondrial membrane potential.

Caspase Activity Assay

-

Cell Lysis: Treat cancer cells (e.g., LNCaP, DU145) with this compound. After the desired incubation period, lyse the cells to release their contents.

-

Substrate Incubation: Add a fluorogenic caspase substrate (e.g., a substrate specific for caspase-3 or caspase-9) to the cell lysate.

-

Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a fluorometer. The rate of fluorescence increase is proportional to the caspase activity.

-

Normalization: Normalize the caspase activity to the total protein concentration in the lysate.

Visualizations

Caption: this compound-induced intrinsic apoptotic pathway in cancer cells.

Caption: Experimental workflow for detecting apoptosis using Hoechst staining.

Caption: Logical relationship of this compound-induced mitochondrial dysfunction.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound selectively targets cancer cell mitochondria and reduces growth of human colon tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a natural anti-cancer compound that targets mitochondria specifically in cancer cells to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A natural anti-cancer compound that targets mitochondria specifically in cancer cells to induce apoptosis | Semantic Scholar [semanticscholar.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to Pancratistatin-Induced Apoptosis Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pancratistatin (PST), a natural Amaryllidaceae alkaloid, has garnered significant attention for its potent and selective anticancer properties.[1][2] It preferentially induces apoptosis in a wide range of cancer cell lines while exhibiting minimal cytotoxicity towards non-cancerous cells.[3][4][5] This selectivity presents a compelling advantage over traditional chemotherapeutics that often damage healthy tissues. A key attribute of this compound is its non-genotoxic mechanism of action; it triggers apoptosis without causing DNA damage, a common side effect of many current cancer drugs. This guide delineates the core molecular pathways governing PST-induced apoptosis, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascades.

Core Mechanism: The Intrinsic (Mitochondrial) Apoptosis Pathway

The primary mechanism of this compound's action is the targeted initiation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is a highly regulated process centered on the mitochondria, which integrate various stress signals to decide the cell's fate. The process unfolds in a sequential cascade as detailed below.

Direct Targeting of Cancer Cell Mitochondria

This compound's selectivity appears to stem from its ability to specifically target the mitochondria within cancer cells. Research suggests that PST interacts with the inner mitochondrial membrane (IMM), possibly through a preferential association with the phospholipid cardiolipin. This interaction is believed to induce biophysical changes, such as stiffening the membrane, which initiates a cascade of pro-apoptotic events.

Mitochondrial Destabilization and Permeabilization

Following its interaction with the IMM, this compound triggers two critical events:

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): A hallmark of early apoptosis, the dissipation of the electrochemical gradient across the mitochondrial membrane is consistently observed following PST treatment.

-

Generation of Reactive Oxygen Species (ROS): PST treatment leads to an increase in ROS production, which causes oxidative stress and further contributes to mitochondrial damage and the apoptotic cascade.

This mitochondrial distress culminates in Mitochondrial Outer Membrane Permeabilization (MOMP), a point-of-no-return in the apoptotic process.

Caspase Activation Cascade

The permeabilization of the mitochondrial membrane allows for the release of pro-apoptotic proteins into the cytoplasm, initiating a proteolytic cascade mediated by a family of cysteine proteases called caspases.

-

Cytochrome c Release and Apoptosome Formation: Released cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a large protein complex known as the apoptosome.

-

Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, the key initiator caspase in the intrinsic pathway. Studies have demonstrated that this compound treatment leads to a significant increase in caspase-9 activity in prostate cancer cells.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3. Early activation of caspase-3 is a defining feature of this compound-induced apoptosis.

Execution Phase of Apoptosis

Once activated, caspase-3 orchestrates the systematic dismantling of the cell by cleaving a multitude of cellular substrates. This leads to the characteristic morphological and biochemical hallmarks of apoptosis:

-

Phosphatidylserine (B164497) (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis, it is "flipped" to the outer leaflet, acting as an "eat-me" signal for phagocytes.

-

Nuclear Condensation and Fragmentation: Caspase-3 activation leads to the cleavage of nuclear lamins and other substrates, resulting in chromatin condensation and nuclear fragmentation, which can be visualized by microscopy.

The following diagram illustrates this core signaling pathway.

Quantitative Data on this compound's Efficacy

The pro-apoptotic effects of this compound have been quantified across numerous studies, highlighting its potency against cancer cells and its selectivity.

Table 1: Cytotoxicity of this compound (IC50/EC50 Values)

| Cell Line | Cancer Type | IC50 / EC50 Value | Non-Cancerous Control | IC50 / EC50 Value |

| DU145 | Prostate | ~100 nM | NHF (Fibroblast) | > 50% viability at 1 µM |

| LNCaP | Prostate | ~100 nM | NHF (Fibroblast) | > 50% viability at 1 µM |

| HCT-15 | Colorectal | 15–25 µM | CCD-18Co (Fibroblast) | > 100 µM |

| Jurkat | T-cell Leukemia | Effective at 1 µM | ncPBMCs | Minimal Effect |

Data compiled from references. EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) represent the concentration required to achieve 50% of the maximum effect or inhibit a process by 50%, respectively.

Table 2: Quantification of Apoptotic Events

| Cell Line | Assay | Treatment | Result |

| LNCaP | Caspase-9 Activity | 1 µM PST | ~4-fold increase over control |

| DU145 | Caspase-9 Activity | 1 µM PST | ~5-fold increase over control |

| LNCaP | Caspase-3 Activity | 1 µM PST | ~5-fold increase over control |

| Jurkat | Annexin-V Staining | 1 µM PST (24h) | >80% of cells are apoptotic |

| Leukemia Isolates | Hoechst Staining | 1 µM PST (48h) | Significant increase in apoptosis vs. ncPBMCs |

Data compiled from references.

Experimental Protocols for Apoptosis Assessment

Investigating this compound-induced apoptosis involves a series of established assays to detect the key events in the pathway.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

This assay is used to detect the collapse in ΔΨm, an early indicator of apoptosis.

-

Principle: The lipophilic cationic dye JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. Upon mitochondrial depolarization, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates ΔΨm collapse.

-

Protocol Outline:

-

Cell Treatment: Seed cells in a multi-well plate and treat with this compound for desired time points (e.g., 2, 4, 6 hours). Include untreated (negative) and CCCP-treated (positive control for depolarization) wells.

-

JC-1 Staining: Remove media and incubate cells with JC-1 staining solution (typically 1-10 µg/mL in media) for 15-30 minutes at 37°C.

-

Washing: Gently wash cells twice with a suitable assay buffer (e.g., PBS).

-

Analysis: Immediately analyze cells using a fluorescence microscope or flow cytometer. Quantify the ratio of red (Ex/Em ~585/590 nm) to green (Ex/Em ~510/527 nm) fluorescence.

-

Detection of Phosphatidylserine Externalization (Annexin V Staining)

This is the gold standard for detecting apoptosis by flow cytometry.

-

Principle: Annexin V is a protein with a high affinity for phosphatidylserine (PS). When conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488), it can label apoptotic cells that have externalized PS. Propidium Iodide (PI), a vital dye, is co-used to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

-

Protocol Outline:

-

Cell Harvesting: Treat cells with this compound for the desired duration (e.g., 24, 48 hours). Collect both adherent and floating cells.

-

Washing: Wash cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add additional 1X Binding Buffer and analyze immediately by flow cytometry.

-

Caspase Activity Assay (Colorimetric)

This assay quantifies the activity of specific caspases, such as the executioner caspase-3.

-

Principle: Cell lysates are incubated with a synthetic peptide substrate corresponding to the caspase's cleavage site, which is conjugated to a chromophore (e.g., p-nitroaniline, pNA). Cleavage of the substrate by the active caspase releases the chromophore, which can be measured using a spectrophotometer (at ~405 nm).

-

Protocol Outline:

-

Cell Lysis: Treat and harvest cells. Lyse the cells using a specific lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading.

-

Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. Activity is proportional to the colorimetric signal.

-

Analysis of Nuclear Morphology (Hoechst Staining)

This microscopic technique provides a qualitative or quantitative assessment of late-stage apoptosis.

-

Principle: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue. In apoptotic cells, the condensed chromatin stains much more brightly than the chromatin in normal cells.

-

Protocol Outline:

-

Cell Treatment: Grow and treat cells on coverslips or in imaging-grade multi-well plates.

-

Staining: Add Hoechst 33342 dye directly to the culture medium (final concentration ~1 µg/mL) and incubate for 10-20 minutes at 37°C.

-

Visualization: Observe the cells under a fluorescence microscope using a UV filter set.

-

Quantification: Apoptotic cells are identified by their condensed, brightly stained, and often fragmented nuclei. The percentage of apoptotic cells can be determined by counting at least 300 cells across several random fields.

-

References

- 1. This compound induces apoptosis and autophagy in metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptotic cell death specifically in rat and human cancer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound causes early activation of caspase-3 and the flipping of phosphatidyl serine followed by rapid apoptosis specifically in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound selectively targets cancer cell mitochondria and reduces growth of human colon tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Pancratistatin's Impact on Mitochondrial Function in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancratistatin (PST), a natural isoquinoline (B145761) alkaloid extracted from plants of the Amaryllidaceae family, has demonstrated significant potential as a selective anti-cancer agent.[1][2] Its primary mechanism of action involves the targeted disruption of mitochondrial function in tumor cells, leading to the induction of apoptosis while largely sparing non-cancerous cells.[2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on tumor cell mitochondria, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel mitochondria-targeting cancer therapies.

Introduction

The search for cancer therapeutics with high specificity for malignant cells remains a paramount challenge in oncology. Unlike many conventional chemotherapeutic agents that indiscriminately target rapidly dividing cells and often rely on genotoxic mechanisms, this compound presents a promising alternative by exploiting the unique bioenergetic and regulatory characteristics of cancer cell mitochondria. This document will explore the core effects of this compound on mitochondrial function, including its impact on membrane potential, reactive oxygen species (ROS) production, ATP synthesis, and the intrinsic apoptotic pathway.

Core Mechanism of Action: Targeting the Mitochondria

This compound's selective cytotoxicity against cancer cells is intrinsically linked to its ability to target and disrupt mitochondrial homeostasis. This selectivity is thought to arise from the distinct metabolic and biochemical signatures of cancer cell mitochondria compared to their counterparts in healthy cells. The key events in this compound-induced mitochondrial dysfunction are outlined below.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

A critical initiating event in this compound-induced apoptosis is the dissipation of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm compromises the integrity of the inner mitochondrial membrane and is a key indicator of mitochondrial dysfunction.

Table 1: Effect of this compound on Mitochondrial Membrane Potential

| Cell Line | This compound Concentration | Treatment Duration | Assay | Observed Effect | Reference |

| HT-29 (colorectal carcinoma) | 1 µM | 72 hours | JC-1 Staining | Collapse of mitochondrial membrane potential | |

| HCT116 (colorectal carcinoma) | Not specified | Not specified | Not specified | Decreased mitochondrial membrane potential | |

| DU145 (prostate cancer) | 1 µM | 72 hours | TMRM Dye | Near complete loss of TMRM puncta, indicating collapse of MMP | |

| LNCaP (prostate cancer) | 1 µM | 72 hours | TMRM Dye | Near complete loss of TMRM puncta, indicating collapse of MMP | |

| Jurkat (T-cell leukemia) | 1 µM | Not specified | Not specified | Loss of mitochondrial membrane potential | |

| SHSY-5Y (neuroblastoma) | Not specified | 3, 6, and 24 hours | JC-1 Dye | Diffuse staining indicative of a loss in mitochondrial membrane potential |

Induction of Reactive Oxygen Species (ROS) Production

Following the disruption of the mitochondrial membrane potential, there is a subsequent increase in the production of reactive oxygen species (ROS). Elevated ROS levels contribute to oxidative stress, further damaging mitochondrial components and promoting the apoptotic cascade.

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

| Cell Line | This compound Concentration | Treatment Duration | Assay | Observed Effect | Reference |

| MCF-7 (breast cancer) | Not specified | Not specified | Not specified | Increased levels of reactive oxygen species | |

| Hs-578-T (breast cancer) | Not specified | Not specified | Not specified | Increased levels of reactive oxygen species | |

| DU145 (prostate cancer) | 1 µM | 24, 48, 72 hours | H2DCFDA | Significant increase in cellular ROS levels over time | |

| LNCaP (prostate cancer) | 1 µM | 24, 48, 72 hours | H2DCFDA | Significant increase in cellular ROS levels over time | |

| MV-4-11 (leukemia) | Not specified | 3 hours | H2DCFDA | Increased production of ROS | |

| U-937 (lymphoma) | Not specified | 3 hours | H2DCFDA | Increased production of ROS |

Alterations in Cellular Bioenergetics

This compound has been shown to impair the bioenergetic function of cancer cells by decreasing ATP levels. This is a direct consequence of the disruption of the mitochondrial electron transport chain and oxidative phosphorylation.

Table 3: Effect of this compound on Cellular ATP Levels

| Cell Line | This compound Concentration | Treatment Duration | Assay | Observed Effect | Reference |

| MCF-7 (breast cancer) | Not specified | Not specified | Not specified | Decreased ATP | |

| Hs-578-T (breast cancer) | Not specified | Not specified | Not specified | Decreased ATP |

Induction of the Intrinsic Apoptotic Pathway

The mitochondrial perturbations initiated by this compound converge on the activation of the intrinsic, or mitochondrial-mediated, pathway of apoptosis. This pathway is characterized by the release of pro-apoptotic factors from the mitochondrial intermembrane space and the subsequent activation of caspases.

Signaling Pathway

This compound treatment leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Caspase Activation

The activation of caspases is a hallmark of this compound-induced apoptosis. Studies have demonstrated the activation of both initiator caspase-9 and effector caspase-3 in response to this compound treatment.

Table 4: Caspase Activation by this compound

| Cell Line | This compound Concentration | Treatment Duration | Assay | Observed Effect | Reference |

| DU145 (prostate cancer) | 1 µM | 24, 48, 72 hours | Fluorogenic substrate cleavage | ~5-fold increase in Caspase-9 activity after 72h. <2-fold increase in Caspase-3 activity after 72h. | |

| LNCaP (prostate cancer) | 1 µM | 24, 48, 72 hours | Fluorogenic substrate cleavage | 4-fold increase in Caspase-9 activity after 24h. 5-fold increase in Caspase-3 activity after 48h. | |

| Jurkat (human lymphoma) | Not specified | Not specified | Not specified | Early activation of Caspase-3 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

4.1.1. JC-1 Staining

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Protocol:

-

Seed cells in a suitable plate or on coverslips and treat with this compound for the desired time.

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess dye.

-

Analyze the cells using fluorescence microscopy or a flow cytometer. For microscopy, capture images in both the red and green channels. For flow cytometry, measure the fluorescence intensity in the FL1 (green) and FL2 (red) channels.

-

Quantify the change in ΔΨm by calculating the ratio of red to green fluorescence intensity.

-

4.1.2. TMRM Staining

-

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. Loss of the punctate staining pattern indicates a collapse of the ΔΨm.

-

Protocol:

-

Culture cells on glass coverslips and treat with this compound.

-

Incubate the cells with TMRM (typically 20-100 nM in culture medium) for 20-30 minutes at 37°C.

-

Counterstain the nuclei with a suitable dye such as Hoechst 33342.

-

Wash the cells with pre-warmed medium.

-

Image the cells immediately using fluorescence microscopy.

-

Measurement of Reactive Oxygen Species (ROS)

4.2.1. H2DCFDA Staining

-

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Plate cells in a multi-well plate and treat with this compound.

-

At the end of the treatment period, incubate the cells with H2DCFDA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Normalize the fluorescence values to the cell number or protein concentration.

-

Caspase Activity Assay

-

Principle: This assay utilizes fluorogenic substrates that are specifically cleaved by active caspases. The cleavage of the substrate releases a fluorescent molecule, and the resulting fluorescence is proportional to the caspase activity.

-

Protocol:

-

Treat cells with this compound and harvest the cell lysates.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-LEHD-AFC for caspase-9).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the specific fluorophore.

-

Express the caspase activity as relative fluorescence units (RFU) per microgram of protein.

-

Conclusion

This compound represents a compelling candidate for anti-cancer drug development due to its selective targeting of tumor cell mitochondria. Its multifaceted attack on mitochondrial function, including the disruption of membrane potential, induction of oxidative stress, and impairment of cellular bioenergetics, culminates in the efficient activation of the intrinsic apoptotic pathway. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for further research into this compound and its analogs, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies. The continued investigation into the precise molecular interactions of this compound within the mitochondria will be crucial for optimizing its therapeutic potential.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound: a natural anti-cancer compound that targets mitochondria specifically in cancer cells to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound selectively targets cancer cell mitochondria and reduces growth of human colon tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pancratistatin Structure-Activity Relationship (SAR) Studies: A Technical Guide for Drug Development Professionals

December 2, 2025

Introduction

Pancratistatin (PST), a natural isoquinoline (B145761) alkaloid extracted from plants of the Amaryllidaceae family, has garnered significant attention in the field of oncology for its potent and selective anticancer properties.[1] This compound has demonstrated the ability to induce apoptosis in a wide range of cancer cell lines while exhibiting minimal toxicity towards normal, non-cancerous cells.[1][2][3] The primary mechanism of action involves the targeting of mitochondria in cancer cells, leading to the disruption of mitochondrial function and the initiation of the apoptotic cascade.[3][4][5] Due to its promising therapeutic profile, extensive research has been conducted to understand the structure-activity relationship (SAR) of this compound, aiming to develop synthetic analogs with improved efficacy, solubility, and bioavailability. This technical guide provides an in-depth overview of the current understanding of this compound's SAR, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows.

Core Structure and Pharmacophore

The fundamental structure of this compound consists of a phenanthridone nucleus with three distinct rings: A, B, and C. The SAR studies have revealed that the intact tricyclic nucleus is essential for its cytotoxic activity, as truncated analogs have shown significantly reduced potency.[6] The key pharmacophoric elements are distributed across these rings, with the aminocyclitol C-ring playing a crucial role in its biological activity.

Structure-Activity Relationship Data

The following tables summarize the quantitative data from various SAR studies on this compound analogs, focusing on modifications of the A, B, and C rings. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: C-Ring Modifications and Cytotoxicity

The C-ring, with its multiple hydroxyl groups, is a critical determinant of this compound's anticancer activity. Modifications to this ring have a profound impact on cytotoxicity.

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | - | Various | Potent (nM to low µM range) | [7] |

| 7-deoxythis compound | Removal of C7-OH | Various | ~10-fold less potent than PST | [8][9] |

| C-1 hydroxymethyl analog | Addition of CH2OH at C1 | Jurkat | 0.08 ± 0.01 | [7] |

| C-1 acetoxymethyl analog | Addition of CH2OAc at C1 | Jurkat | 0.04 ± 0.01 | [7] |

| C-ring opened analogs | Cleavage of C3-C4 bond | HeLa, MCF-7/AZ | Weak to inactive | [10][11] |

| Lactol analog (closed C-ring) | Truncated C-ring | HeLa, MCF-7/AZ | Moderately active | [10][11] |

It is evident from the data that the hydroxyl groups on the C-ring are crucial for activity. While removal of the C7-hydroxyl group reduces potency, certain modifications at the C-1 position can be tolerated or even enhance activity.

Table 2: A-Ring Modifications and Cytotoxicity

The A-ring of this compound, a methylenedioxy-substituted aromatic ring, also contributes to its biological activity.

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Methylenedioxy group | Various | Potent | [9] |

| Analog with single alkoxy group | Replacement of methylenedioxy | Various | ~100-fold less potent than PST | [9] |

| Indole bioisostere | Replacement of methylenedioxybenzene with indole | P388 | Borderline activity (~10 µM) | [7] |

| 7,9-dideoxy analogs | Varied A-ring substituents | MCF-7 | Varied (some active) | [4] |

These studies suggest that the methylenedioxy moiety on the A-ring is important for optimal activity, and significant alterations can lead to a substantial loss of potency.

Table 3: B-Ring Modifications and Cytotoxicity

The B-ring, a lactam ring, and its stereochemistry are vital for maintaining the rigid conformation of the this compound molecule.

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Intact lactam ring | Various | Potent | [12] |

| Seco-B,C-pancratistatin analogs | Opened B and C rings | MCF-7 | Inactive (>30 µg/mL) | [13][14] |

| Ring B opened analogs | Cleavage of C10a-C10b bond | Various | Inactive | [12] |

| C10b-(S)-epimers | Altered stereochemistry at C10b | Various | Significantly reduced potency or inactive | [12] |

The integrity and correct stereochemistry of the B-ring are critical for the anticancer activity of this compound, with modifications often leading to a complete loss of function.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound analogs dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24 hours.

-